3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H23N5O3 and its molecular weight is 309.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : The compound has been utilized in the synthesis of various heterocyclic derivatives, showing promising results in antimicrobial activities. This includes the synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives (El-Agrody et al., 2000).
- Potential Anti-inflammatory Applications : Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the compound , has shown potential as an anti-inflammatory agent (Moloney, 2001).
- Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase : Compounds similar to 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide have been identified as potent inhibitors of ATM kinase, showing efficacy in combination with DSB-inducing agents in disease-relevant models (Degorce et al., 2016).
Synthesis and Characterization
- Synthesis of Cytotoxic Derivatives : The compound has been used in synthesizing pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation : Utilized in the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative carbonylation reactions (Bacchi et al., 2005).
- Diversity-Oriented Synthesis of Tetrahydropyrones : The compound has been used in synthesizing a library of substituted tetrahydropyrones, providing access to structurally diverse non-natural compounds for biological screening (Zaware et al., 2011).
Other Applications
- Synthesis of Anticancer and Anti-lipoxygenase Agents : Synthesized derivatives of the compound have shown potential as anticancer and anti-5-lipoxygenase agents, with structure-activity relationships indicating significant cytotoxic and inhibition activities (Rahmouni et al., 2016).
- Inhibitors of Mycobacterium Tuberculosis Pantothenate Synthetase : Derivatives of the compound have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showing promising inhibitory activities (Amaroju et al., 2017).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar triazole ring structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of the methoxymethyl group and the triazole ring could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to the biological activities mentioned above (antiviral, anti-inflammatory, anticancer, etc.).
Result of Action
Given the broad-spectrum biological activities of similar compounds, the compound could potentially exert a variety of effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-21-10-12-8-19(17-16-12)13-2-5-18(9-13)14(20)15-11-3-6-22-7-4-11/h8,11,13H,2-7,9-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGRBUOSZVCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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